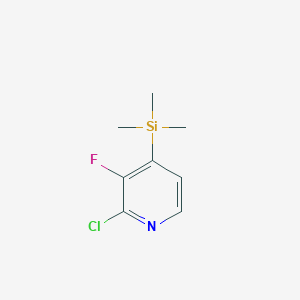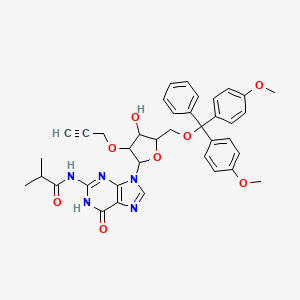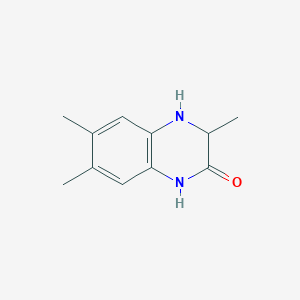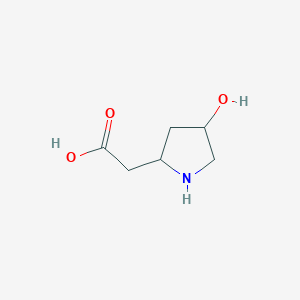
2-(4-Hydroxypyrrolidin-2-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-beta-hydroxyproline is a hydroxylated derivative of proline, an amino acid that plays a crucial role in the structure and function of proteins, particularly collagen. This compound is known for its significance in various biological processes and its applications in medicinal and industrial fields.
准备方法
Synthetic Routes and Reaction Conditions
L-beta-hydroxyproline can be synthesized through several methods. One common approach involves the hydroxylation of proline using proline hydroxylases, which are enzymes that catalyze the addition of a hydroxyl group to the proline molecule. This reaction typically requires cofactors such as 2-oxoglutarate, ascorbate, and ferrous iron .
Industrial Production Methods
Industrial production of L-beta-hydroxyproline often involves microbial fermentation. Certain bacteria, such as Escherichia coli, can be genetically engineered to produce L-beta-hydroxyproline efficiently. This method is preferred over chemical synthesis due to its higher yield and lower environmental impact .
化学反应分析
Types of Reactions
L-beta-hydroxyproline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form keto derivatives.
Reduction: The compound can be reduced back to proline.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of L-beta-hydroxyproline can yield keto derivatives, while substitution reactions can produce a variety of functionalized proline derivatives .
科学研究应用
L-beta-hydroxyproline has numerous applications in scientific research:
作用机制
L-beta-hydroxyproline exerts its effects primarily through its incorporation into collagen and other proteins. The hydroxylation of proline residues in collagen is essential for the stability and function of the collagen triple helix. This modification is catalyzed by proline hydroxylases, which require 2-oxoglutarate, ascorbate, and ferrous iron as cofactors . The hydroxylation process enhances the thermal stability and mechanical strength of collagen fibers .
相似化合物的比较
L-beta-hydroxyproline is unique among proline derivatives due to its specific hydroxylation pattern. Similar compounds include:
Trans-4-hydroxy-L-proline: Another hydroxylated proline derivative commonly found in collagen.
Cis-4-hydroxy-L-proline: A less common isomer with different stereochemistry.
Trans-3-hydroxy-L-proline: Found in specific types of collagen.
These compounds share similar chemical properties but differ in their biological roles and applications. L-beta-hydroxyproline’s unique hydroxylation pattern makes it particularly valuable for certain industrial and medicinal applications .
属性
IUPAC Name |
2-(4-hydroxypyrrolidin-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c8-5-1-4(7-3-5)2-6(9)10/h4-5,7-8H,1-3H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUWVFJLYQNYMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1CC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
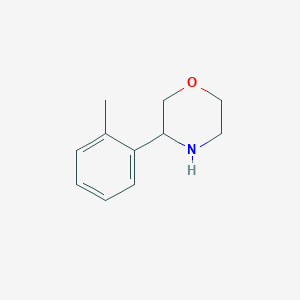
![4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B12098516.png)
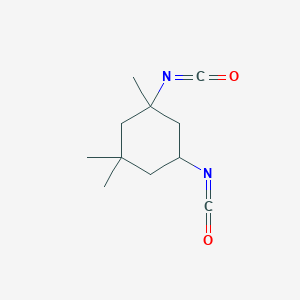

![(4-Methoxybutyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B12098532.png)
![tert-butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B12098539.png)
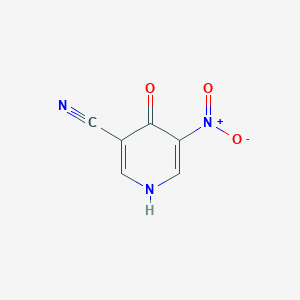
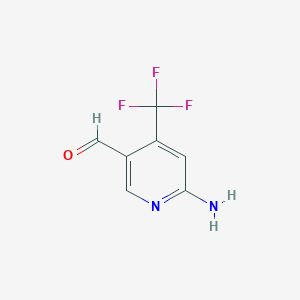
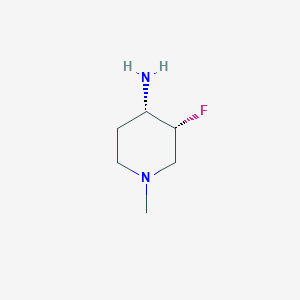
![[(1,2,5,6-eta)-1,5-Cyclooctadiene][(4S)-2-[(5R)-6-(diphenylphosphino-kappaP)spiro[4.4]nona-1,6-dien-1-yl]-4,5-dihydro-4-phenyloxazole-kappaN3]-(-)-Iridium(I) Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate](/img/structure/B12098564.png)
![5-amino-2-[[2-[[6-amino-2-[2-[[6-amino-2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-(2-aminopropanoylamino)-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]propanoylamino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid](/img/structure/B12098569.png)
